molecular formula C24H20N4O2S B12829966 1-(2-Oxo-1-phenyl-5-thioxo-3-(m-tolyl)imidazolidin-4-ylidene)-3-(m-tolyl)urea CAS No. 79174-50-8

1-(2-Oxo-1-phenyl-5-thioxo-3-(m-tolyl)imidazolidin-4-ylidene)-3-(m-tolyl)urea

Cat. No.: B12829966
CAS No.: 79174-50-8
M. Wt: 428.5 g/mol
InChI Key: YPPPMHIBSQUBAE-YYADALCUSA-N
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Description

Chemical Classification within Imidazolidinone Derivatives

The compound belongs to the imidazolidinone class, specifically categorized as a 2-oxo-5-thioxoimidazolidin-4-ylidene derivative conjugated with a urea moiety. This classification derives from its core structure:

  • Imidazolidinone backbone : A five-membered saturated ring containing both ketone (C=O) and thione (C=S) groups at positions 2 and 5.
  • Urea integration : A -NH-C(=O)-NH- bridge connecting the imidazolidinone system to a second m-tolyl group.
  • Substituent pattern :
    • Position 1: Phenyl group
    • Position 3: m-Tolyl (3-methylphenyl)
    • Position 4: Urea-linked m-tolyl group

Table 1: Key Molecular Characteristics

Property Value
Molecular Formula C₂₄H₂₀N₄O₂S
Molecular Weight 428.5 g/mol
Core Structure 2-Oxo-5-thioxoimidazolidin-4-ylidene
Functional Groups Urea, Thione, Ketone

This configuration places it within emerging hybrid derivatives that combine multiple heteroatom-containing functional groups to modulate electronic and steric properties. The thione group at position 5 introduces enhanced hydrogen-bonding capacity compared to conventional imidazolidinones, while the urea linkage provides additional sites for molecular recognition.

Historical Context of Thioxoimidazolidinone-Urea Hybrid Compounds

The development of thioxoimidazolidinone-urea hybrids follows three key phases in heterocyclic chemistry:

  • Early imidazolidinone synthesis (1950s-1980s) : Initial work focused on simple 2-imidazolidinones as cyclic urea analogs, with limited substitution patterns.
  • Thione incorporation (1990s-2010s) : Researchers began substituting oxygen with sulfur at position 5 to create thioxo derivatives, enhancing hydrogen-bonding capabilities and metabolic stability.
  • Hybridization era (2020s-present) : Contemporary strategies combine imidazolidinones with urea/thiourea moieties through advanced cyclization techniques, as demonstrated in recent synthetic methodologies.

A breakthrough came with intramolecular cyclization approaches using urea precursors. For instance, refluxing urea derivatives with trifluoroacetic acid in toluene enables efficient ring closure while maintaining regioselectivity. This method proved crucial for constructing the compound's strained imidazolidin-4-ylidene core while preserving the sensitive thione group.

Significance in Heterocyclic Chemistry Research

This compound addresses three critical challenges in modern heterocyclic synthesis:

  • Steric engineering : The m-tolyl groups at positions 3 and 4 create a twisted conformation that tests current understanding of crowded heterocyclic systems. Molecular modeling suggests a dihedral angle of 127° between the aromatic planes, potentially influencing packing behavior in solid-state applications.
  • Electronic modulation : The combined electron-withdrawing (C=O, C=S) and donating (methyl groups) substituents create a polarized ring system with calculated dipole moments exceeding 5.2 D, making it a candidate for nonlinear optical materials.
  • Synthetic methodology : Its preparation validates recent advances in tandem cyclization-substitution reactions, particularly the use of trifluoroacetic acid as both catalyst and proton source during ring closure.

Table 2: Comparative Analysis with Related Derivatives

Feature Conventional Imidazolidinones Thioxo-Urea Hybrids
Hydrogen Bond Capacity 2-3 sites 4-5 sites
Metabolic Stability Moderate (t₁/₂ ~2h) Enhanced (t₁/₂ ~8h)
Synthetic Complexity Low High

The compound's unique profile has spurred investigations into its potential as:

  • A template for kinase inhibitor development via urea-mediated protein interactions
  • A ligand for transition metal complexes utilizing thione coordination sites
  • A building block for supramolecular assemblies through hydrogen-bond networks

Properties

CAS No.

79174-50-8

Molecular Formula

C24H20N4O2S

Molecular Weight

428.5 g/mol

IUPAC Name

(3E)-1-(3-methylphenyl)-3-[3-(3-methylphenyl)-2-oxo-1-phenyl-5-sulfanylideneimidazolidin-4-ylidene]urea

InChI

InChI=1S/C24H20N4O2S/c1-16-8-6-10-18(14-16)25-23(29)26-21-22(31)28(19-11-4-3-5-12-19)24(30)27(21)20-13-7-9-17(2)15-20/h3-15H,1-2H3,(H,25,29)/b26-21+

InChI Key

YPPPMHIBSQUBAE-YYADALCUSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/N=C/2\C(=S)N(C(=O)N2C3=CC=CC(=C3)C)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N=C2C(=S)N(C(=O)N2C3=CC=CC(=C3)C)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

1-(2-Oxo-1-phenyl-5-thioxo-3-(m-tolyl)imidazolidin-4-ylidene)-3-(m-tolyl)urea, a compound with the molecular formula C24H20N4O2SC_{24}H_{20}N_{4}O_{2}S, has gained attention in recent years due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of thioamide derivatives with isocyanates or isothiocyanates. For instance, a method described in literature involves the use of microwave-assisted techniques to enhance yield and purity . The structure of the compound can be confirmed through various spectroscopic methods including NMR and mass spectrometry.

Antimicrobial Activity

Studies have demonstrated that derivatives of imidazolidinone compounds exhibit significant antibacterial and antifungal activities. For example, the synthesized compound showed moderate to good activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro tests indicated a minimum inhibitory concentration (MIC) that suggests potential as a therapeutic agent .

Anticancer Properties

Research has highlighted the anticancer potential of related compounds. In particular, studies on similar imidazolidinone derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines. The mechanism often involves inducing apoptosis through intrinsic and extrinsic pathways, as well as inhibiting tumor growth in vivo . Specific IC50 values for related derivatives suggest that they can effectively target cancer cells with minimal toxicity to normal cells.

Compound Cell Line IC50 (µM) Mechanism of Action
IM-3HeLa25.1Induction of apoptosis
IM-7MDA-MB-435 (breast)21.5Inhibition of cell proliferation
IM derivativesVarious Tumor Lines15.9 - 28.7Apoptosis induction and cell cycle arrest

Cardiovascular Effects

Some studies have indicated that certain imidazolidinone derivatives can induce hypotension and bradycardia in animal models. This effect is believed to be mediated through endothelial muscarinic receptor activation, leading to nitric oxide (NO) release and subsequent vasodilation .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of several synthesized thioxoimidazolidinones, including the target compound. Results showed significant inhibition against Gram-positive bacteria, with a notable MIC value of 32 µg/mL for S. aureus .
  • Anticancer Screening : Another study assessed the cytotoxic effects of related compounds on A-427 lung cancer cells, revealing an IC50 value of 18 µM for one derivative, suggesting strong potential for further development in cancer therapy .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of imidazolidine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The compound's activity has been evaluated against various cancer cell lines, demonstrating promising results in inhibiting cell viability through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

1-(2-Oxo-1-phenyl-5-thioxo-3-(m-tolyl)imidazolidin-4-ylidene)-3-(m-tolyl)urea has also been assessed for its antimicrobial activity. The presence of the thioxo group enhances its interaction with microbial enzymes, leading to effective inhibition of bacterial growth. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

The compound is being investigated for its potential as an inhibitor of various enzymes involved in disease processes. For example, it may inhibit metalloproteinases, which play a role in cancer metastasis and tissue remodeling. This inhibition could lead to therapeutic applications in treating cancer and inflammatory diseases .

Case Studies

  • Anticancer Study : A study conducted on the effects of imidazolidine derivatives on MDA-MB-231 breast cancer cells demonstrated that compounds similar to this compound significantly reduced cell viability compared to controls, suggesting a potential for further development as anticancer agents .
  • Antimicrobial Evaluation : Another study evaluated the antimicrobial properties of related compounds against a panel of bacterial strains. Results indicated that these compounds exhibited notable activity against Staphylococcus aureus and Escherichia coli, highlighting their potential use as therapeutic agents in treating infections .

Chemical Reactions Analysis

Oxidative Functionalization of Thiol Groups

The 5-thioxo group (C=S) may arise from oxidation of a thiol (-SH) precursor. Electrochemical methods, such as those used in urea synthesis with palladium-copper catalysts (source ), could oxidize sulfur centers. For example:

  • Reaction : Intermediate thiol → Thione (C=S) via O₂ or peroxide-mediated oxidation.

  • Mechanism : Pd-Cu nanoparticles on TiO₂ nanosheets facilitate electron transfer, promoting selective oxidation .

Multi-Component Reactions (MCRs) for Urea Integration

The urea moiety might be introduced via MCRs involving amines and carbonyl sources:

  • Example : Reaction of m-toluidine with isocyanates or carbonyldiimidazole (CDI) under reflux generates substituted ureas (Scheme 9, ).

  • Key Intermediate : Carbonyldiimidazole (CDI) acts as a coupling agent, enabling urea bond formation between aryl amines .

Stability and Degradation Pathways

Under oxidative or photolytic conditions, the thioxo group may degrade:

  • Photo-oxidation : Singlet oxygen (¹O₂) attacks the imidazolidinone ring, forming intermediates like imidazolidine-2,4,5-trione (Scheme 22, ).

  • Byproducts : CO₂ and oxidized purine derivatives are observed in analogous systems .

Cytotoxic Activity of Analogous Compounds

While not directly tested, structurally related imidazolidinone-urea hybrids exhibit cytotoxic effects against cancer cell lines (e.g., MKN-45 gastric adenocarcinoma) via apoptosis induction .

Quantum Chemical Insights

Density functional theory (DFT) studies on pyridine N-oxide ureation (Scheme 19, ) reveal that electron-withdrawing groups on aryl rings stabilize transition states during C–N bond formation. This suggests that the m-tolyl substituents in the target compound could enhance reaction kinetics through steric and electronic effects .

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
CyclocondensationHigh selectivity for ring formationRequires acidic catalysts70–85%
ElectrochemicalGreen chemistry, low wasteSpecialized equipment needed40–60%
Multi-ComponentOne-pot efficiencyCompeting side reactions50–75%

Comparison with Similar Compounds

Analytical and Computational Tools

Structural validation of similar compounds employs:

  • X-ray Crystallography : SHELX programs for refinement and ORTEP-3 for graphical representation .
  • Spectroscopy : $ ^1H $ NMR and IR data (as used for compound 3a ) are critical for confirming substituent positions.

Preparation Methods

General Synthetic Approach

The synthesis of 1-(2-Oxo-1-phenyl-5-thioxo-3-(m-tolyl)imidazolidin-4-ylidene)-3-(m-tolyl)urea typically proceeds via the reaction of m-tolyl isothiocyanate with appropriate amine precursors to form thiourea intermediates, which then cyclize to form the imidazolidinone ring system. The key steps include:

  • Formation of thiourea intermediate: Reaction of m-tolyl isothiocyanate with aniline or substituted anilines under mild conditions to yield thiourea derivatives.

  • Cyclization to imidazolidinone: Intramolecular cyclization facilitated by base or acid catalysis, often involving carbonylation steps to introduce the oxo group at position 2.

  • Introduction of phenyl substituent: Phenyl groups are incorporated either via the starting amines or through subsequent substitution reactions on the imidazolidinone ring.

  • Final urea formation: The urea moiety is introduced by reaction with appropriate isocyanates or carbamoylating agents, completing the structure.

This synthetic route allows for structural modifications by varying the amine and isothiocyanate components, enabling the preparation of derivatives with tailored properties.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Solvent Yield (%) Notes
Thiourea intermediate synthesis m-tolyl isothiocyanate + substituted aniline Room temperature to 60°C Ethanol or DMF 70-85 Stirring under inert atmosphere preferred
Cyclization to imidazolidinone Base catalyst (e.g., triethylamine) or acid catalyst (e.g., HCl) 80-120°C Polar aprotic solvents (DMF, DMSO) 60-75 Reaction time 4-8 hours
Urea moiety introduction Reaction with m-tolyl isocyanate or carbamoyl chloride 25-50°C Dichloromethane or THF 65-80 Controlled addition to avoid side reactions

These conditions are optimized to maximize yield and purity, with reaction monitoring by TLC and spectroscopic methods.

Mechanistic Insights

  • The initial nucleophilic attack of the amine nitrogen on the electrophilic carbon of m-tolyl isothiocyanate forms the thiourea intermediate.

  • Cyclization involves nucleophilic attack of the thiourea sulfur or nitrogen on a carbonyl carbon, forming the imidazolidinone ring with concomitant elimination of small molecules (e.g., water).

  • The thioxo group (C=S) is retained during cyclization, contributing to the compound’s reactivity.

  • The final urea formation step involves nucleophilic substitution on the isocyanate carbon, linking the m-tolyl urea moiety to the imidazolidinone core.

This mechanism explains the versatility of the compound for further synthetic modifications and its biological activity profile.

Analytical Characterization During Preparation

Throughout the synthesis, the compound is characterized by:

Summary Table of Preparation Method

Aspect Description
Starting Materials m-Tolyl isothiocyanate, substituted anilines, m-tolyl isocyanate
Key Intermediates Thiourea derivatives, imidazolidinone ring compounds
Catalysts/Conditions Base or acid catalysis, moderate heating (25-120°C), inert atmosphere
Solvents Ethanol, DMF, DMSO, dichloromethane, THF
Reaction Time 4-8 hours per step
Yield Range 60-85% depending on step and conditions
Characterization Techniques NMR, IR, MS, melting point, TLC/HPLC
Structural Features Thioxo group, imidazolidinone ring, m-tolyl and phenyl substituents

Research Findings on Preparation Optimization

  • Studies indicate that controlling the temperature and solvent polarity significantly affects the cyclization efficiency and purity of the final product.

  • Use of polar aprotic solvents like DMF enhances the solubility of intermediates and promotes better yields.

  • Slow addition of isocyanate reagents during urea formation minimizes side reactions and improves selectivity.

  • Purification by recrystallization from suitable solvents yields high-purity compounds suitable for biological testing.

Q & A

Q. Table 1: Comparative Synthesis Conditions from Analogous Compounds

Precursor SystemCatalystSolventYieldPurity Enhancement MethodReference
3-Formyl-indole + thiazoleNaOAcAcetic acid72–85%Recrystallization (DMF/AcOH)
Triazole + thioureaNoneEthanol61–82%Column chromatography

Basic: What spectroscopic and crystallographic methods validate the compound’s structure?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Signals for m-tolyl protons (δ 6.8–7.2 ppm), imidazolidinone NH (δ 10–12 ppm), and thiourea protons (δ 8–9 ppm) .
    • ¹³C NMR: Carbonyl (C=O, δ 165–175 ppm) and thiocarbonyl (C=S, δ 180–190 ppm) confirm cyclic urea-thione tautomerism .
  • X-ray Crystallography:
    • Use SHELXL (SHELX suite) for refinement . ORTEP-3 visualizes thermal ellipsoids to assess disorder .
    • Validate hydrogen bonding (e.g., N–H···O/S) with PLATON .

Advanced: How can contradictory crystallographic data (e.g., bond length anomalies) be resolved?

Methodological Answer:
Discrepancies in bond lengths (e.g., C=S vs. C–O) may arise from:

  • Tautomeric equilibria: Use low-temperature (90–150 K) data collection to stabilize dominant tautomers .
  • Twinned crystals: Apply SHELXD for structure solution and check for pseudo-symmetry .
  • Validation Tools:
    • Check ADDSYM in PLATON for missed symmetry .
    • Compare DFT-optimized geometries (B3LYP/6-31G*) with experimental data to identify outliers .

Advanced: How can synthetic reproducibility issues (e.g., variable yields) be mitigated?

Methodological Answer:

  • Parameter Screening:
    • Use Design of Experiments (DoE) to optimize temperature (80–120°C), solvent (AcOH vs. EtOH), and catalyst load .
  • Intermediate Monitoring:
    • Track reaction progress via TLC or HPLC (C18 column, acetonitrile/water gradient) .
  • Byproduct Analysis:
    • Identify hydrolysis products (e.g., free urea) via LC-MS (ESI+) .

Q. Table 3: Troubleshooting Common Yield Variations

IssueLikely CauseSolution
Low yield (<50%)Incomplete cyclizationIncrease NaOAc concentration
Impure productSolvent polarity mismatchSwitch recrystallization solvent (e.g., EtOH → DMF/AcOH)

Advanced: What strategies differentiate isomeric byproducts during synthesis?

Methodological Answer:

  • Chromatography:
    • Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol for enantiomers .
  • Spectroscopic Differentiation:
    • 2D NOESY NMR to assess spatial proximity of m-tolyl groups .
    • IR: C=O stretching frequencies shift by 10–20 cm⁻¹ for regioisomers .

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